molecular formula C16H11ClN2O B311571 4-chloro-N-(quinolin-8-yl)benzamide

4-chloro-N-(quinolin-8-yl)benzamide

Cat. No.: B311571
M. Wt: 282.72 g/mol
InChI Key: ZGOLNEGJSWABJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(quinolin-8-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 8-aminoquinoline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimizations such as the use of continuous flow reactors and greener solvents may be employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(quinolin-8-yl)benzamide stands out due to its unique combination of a chloro substituent and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

4-chloro-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11ClN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

ZGOLNEGJSWABJV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2

solubility

0.3 [ug/mL]

Origin of Product

United States

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